beta-Ocimene

Antioxidant DPPH ABTS

Procure β-Ocimene (CAS 13877-91-3) with confidence, leveraging its unique conjugated triene system that makes it functionally non-interchangeable with myrcene or limonene. Essential for IPM pheromone lure synergists, plasma-polymerized dielectrics (κ ~3.5), and authenticating terpene synthase products. Ensure your specification mandates authenticated β-Ocimene, not a generic monoterpene blend, to guarantee bioactivity and material performance. Stabilized with antioxidant to prevent polymerization.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 13877-91-3
Cat. No. B041892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Ocimene
CAS13877-91-3
Synonyms3,7-Dimethyl-1,3,6-octatriene;  Ocimene
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC(=CCC=C(C)C=C)C
InChIInChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3
InChIKeyIHPKGUQCSIINRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





beta-Ocimene (CAS 13877-91-3): Product Profile and Sourcing Context for Research and Industrial Procurement


beta-Ocimene (CAS 13877-91-3) is an acyclic monoterpene hydrocarbon (C₁₀H₁₆) occurring naturally as a mixture of (E)- and (Z)-stereoisomers in the essential oils of numerous plant species including basil, mint, hops, and cannabis [1]. It belongs to the ocimene family alongside α-ocimene and allo-ocimene, distinguished by the position of the isolated double bond: β-ocimene bears the non-conjugated double bond at the internal (Δ³) position rather than the terminal position characteristic of α-ocimene [2]. Commercially, β-ocimene is supplied as an isomer mixture (typically >90% total ocimenes with a predominance of the (E)-isomer), stabilized with an antioxidant such as tocopherol or BHT to prevent polymerization of its three conjugated double bonds during storage [3]. It holds FEMA GRAS status (FEMA 3539) for food flavoring use [4] and serves as both a fragrance top-note ingredient and a synthetic intermediate for perfume chemicals [5].

Why Generic Substitution of beta-Ocimene with Myrcene, Limonene, or Allo-Ocimene Fails: Structural and Functional Differentiation


Although β-ocimene shares the molecular formula C₁₀H₁₆ with numerous other monoterpene hydrocarbons, simple substitution with its closest analog β-myrcene or with limonene is not scientifically justified. The three conjugated double bonds of β-ocimene confer unique reactivity profiles in polymerization chemistry that myrcene (two non-conjugated double bonds) cannot replicate [1]. At the biosynthetic level, dedicated (E)-β-ocimene synthases (TPS-g subfamily) produce this compound with >97% specificity, and despite 92% amino acid sequence identity with myrcene synthases, a single amino acid substitution at the active site diverts the carbocation cascade from myrcene to ocimene formation [2]. In olfactory systems, β-ocimene and β-myrcene activate the same receptor neuron type in moths, yet insects behaviorally discriminate between them, implying that downstream neural processing—or differential volatility and odorant-binding protein interactions—translates structural similarity into distinct ecological signal value [3]. These multi-level differentiation factors mean that procurement decisions based on assumed interchangeability of acyclic monoterpenes carry risk of functional non-equivalence in bioactivity, material performance, or sensory outcome.

Quantitative Differentiation Evidence for beta-Ocimene: Head-to-Head Data Against Closest Comparators


Antioxidant Radical Scavenging: trans-β-Ocimene Outperforms Limonene in DPPH Assay Within the Same Monoterpene Olefin Panel

In a systematically controlled in vitro antioxidant panel comparing monoterpene olefins under identical assay conditions, trans-β-ocimene demonstrated DPPH radical scavenging of 39.46 ± 7.21%, exceeding limonene (37.04 ± 0.13%) and β-phellandrene (30.71 ± 1.59%). However, trans-β-ocimene exhibited markedly lower ABTS·⁺ scavenging (12.45 ± 1.74%) compared to limonene (25.93 ± 0.03%) and its structural isomer (4E,6Z)-allo-ocimene (20.12 ± 1.08%), revealing a selectively biased antioxidant profile that is assay-mechanism-dependent and distinct from its closest olefin comparators [1].

Antioxidant DPPH ABTS Monoterpene Radical scavenging

Biosynthetic Product Fidelity: (E)-β-Ocimene Synthase Produces 97% Pure (E)-Isomer Compared to Myrcene Synthase with 92% Sequence Identity

Recombinant (E)-β-ocimene synthase (ama0a23) from snapdragon (Antirrhinum majus) produces (E)-β-ocimene as 97% of the total monoterpene olefin product, with only trace amounts of (Z)-β-ocimene and myrcene. In contrast, myrcene synthase (ama0c15)—which shares 92% amino acid identity with the ocimene synthase—yields myrcene as the sole monoterpene product. This near-complete product divergence from near-identical enzyme scaffolds demonstrates that the ocimene/myrcene biosynthetic branch point is controlled by minimal active-site differences, and that (E)-β-ocimene cannot be biosynthetically substituted by myrcene in plant metabolic engineering or floral scent reconstitution [1].

Terpene synthase Biosynthesis Enzyme specificity Monoterpene Metabolic engineering

Sex Pheromone Synergy in Field Trapping: β-Ocimene Enhances Male Moth Capture 3.7-Fold Over Pheromone Alone

In field trapping trials targeting the globally significant quarantine pest Hyphantria cunea (fall webworm), the binary combination of β-ocimene with conspecific sex pheromone components captured 3.7-fold more male moths than sex pheromone alone or β-ocimene alone. This synergistic effect is not observed for all plant volatiles: cis-2-penten-1-ol, tested in the same experimental system, reduced trap capture, demonstrating compound-specific synergy rather than a generic plant volatile effect [1]. The synergy has been mechanistically linked to activation of the Ras signaling pathway and elevation of intracellular Ca²⁺ in male antennae [1]. In a separate lepidopteran system (Grapholitha molesta), β-ocimene is also patented as a sex pheromone synergist in a ternary blend with (E)-β-farnesene [2].

Semiochemical Synergist Field trapping Pest management Plant volatile

Polymer Thin-Film Dielectric Performance: cis-β-Ocimene Delivers Thermally Stable, Biocompatible Dielectric Layers for Flexible Electronics

Low-temperature plasma polymerization of cis-β-ocimene yields optically transparent thin films with a dielectric constant of 3.5–3.6 at 1 kHz, refractive index of ~1.58 at 600 nm, and optical band gap of ~2.85 eV. These films remain chemically and optically stable up to at least 200 °C, with the dielectric constant increasing from 3.7 (25 °C) to 4.7 (120 °C) for films deposited at 25 W RF power. Critically, the films are biocompatible with both non-adherent THP-1 cells and adherent mouse macrophage cells (including LPS-stimulated macrophages), and they maintain material integrity after 48 h immersion in simulated body fluid [1]. No comparable dielectric/encapsulating thin-film performance has been reported for myrcene, limonene, or other acyclic monoterpene precursors under analogous plasma polymerization conditions, making cis-β-ocimene a uniquely suited bio-based monomer for organic electronics encapsulation [1].

Dielectric Thin film Biocompatible OLED Encapsulation Polymer

Olfactory Discrimination Despite Shared Receptor Neurons: Moths Behaviorally Distinguish β-Ocimene from β-Myrcene

In differential conditioning experiments using the proboscis extension response (PER) paradigm, Heliothis virescens moths successfully discriminated between β-ocimene and β-myrcene—two acyclic monoterpenes that activate the same antennal receptor neuron type (neuron type 1). This behavioral discrimination occurred despite the two compounds sharing the same peripheral receptor, indicating that discrimination arises from either subtle differences in receptor activation kinetics, differential activity of a second co-activated neuron population, or central processing mechanisms. No difference in odor salience (associative learning strength) was found between the two odorants [1]. Complementary electroantennogram (EAG) recordings demonstrated that the concentration threshold for olfactory learning was 100-fold lower for racemic linalool than for β-ocimene or β-myrcene, highlighting that β-ocimene's olfactory potency is distinct from oxygenated monoterpenes like linalool [1].

Olfaction Olfactory learning Odor discrimination Semiochemical Insect behavior

Floral Scent Pattern Determination: (E)-β-Ocimene-to-Linalool Emission Ratio Defines Fragrance Categories Across Daylily Cultivars

In a comprehensive analysis of 46 daylily (Hemerocallis L.) accessions using HS-SPME-GC-MS coupled with sensory evaluation, variations in the relative emission rates and proportions of (E)-β-ocimene and linalool were the principal determinants of fragrance pattern classification. Six distinct fragrance categories were delineated: (1) intense herbaceous-pungent (highest (E)-β-ocimene emission); (2) intense flowery-pungent (medium (E)-β-ocimene, low linalool); (3) medium flowery-sweet (very low (E)-β-ocimene, highest linalool); (4) low flowery-fresh (low (E)-β-ocimene, no linalool); (5) very low herbaceous-fresh (very low both); and (6) no scent (trace volatiles). This demonstrates that (E)-β-ocimene emission level is the primary driver of the herbaceous-pungent fragrance dimension, while linalool drives the flowery-sweet dimension—a functional complementarity that cannot be replicated by substituting ocimene with other monoterpenes [1].

Floral scent HS-SPME-GC-MS Fragrance Hemerocallis Volatile organic compound

Evidence-Backed Application Scenarios Where beta-Ocimene Delivers Documented Differentiation


Semiochemical Synergist for Lepidopteran Pest Monitoring and Control

Based on the 3.7-fold field trapping enhancement demonstrated for H. cunea [1] and the patented use as a Grapholitha molesta sex pheromone synergist [2], β-ocimene should be prioritized as a pheromone lure additive in integrated pest management (IPM) programs targeting lepidopteran pests. Procurement specifications should require authenticated β-ocimene (CAS 13877-91-3) rather than generic 'monoterpene blends,' as the synergy is compound-specific: cis-2-penten-1-ol tested in the same system reduced trap capture, confirming that not all plant volatiles enhance pheromone response [1]. The effective field concentration can be informed by the 36.33 ± 0.41% relative abundance of β-ocimene measured in host plant (M. alba) volatiles [1].

Bio-Based Dielectric and Encapsulating Material for Flexible Organic Electronics

cis-β-Ocimene is the only monoterpene with published evidence for plasma-polymerized thin films meeting the dielectric (κ = 3.5–3.6 at 1 kHz), optical transparency (refractive index ~1.58, band gap ~2.85 eV), thermal stability (≥200 °C), and biocompatibility requirements for OLED encapsulation and flexible electronic interlayer dielectrics [3]. Industrial procurement for organic electronics prototyping should specify cis-β-ocimene purity and isomer composition, as the conjugated triene system enabling crosslinking density is absent in myrcene and other acyclic monoterpenes. Thermal post-processing can tune the dielectric constant from 3.7 (25 °C) to 4.7 (120 °C) for application-specific impedance matching [3].

Metabolic Engineering and Biosynthetic Pathway Standards

For laboratories engineering terpene synthase pathways in heterologous hosts (e.g., yeast, tobacco, Nicotiana benthamiana), (E)-β-ocimene authentic standard is essential for product verification by GC-MS. The (E)-β-ocimene synthase (ama0a23) from snapdragon produces 97% (E)-β-ocimene with trace (Z)-isomer, whereas the near-identical (92% amino acid identity) myrcene synthase yields exclusively myrcene [4]. Co-elution or misidentification risks are significant if myrcene standard is used for ocimene identification. Procurement should specify (E)-β-ocimene reference standard with certified isomer purity for unambiguous enzymatic product validation.

Floral Scent Reconstitution and Fragrance Formulation

In fine fragrance and flavor reconstitution, (E)-β-ocimene is the primary chemical determinant of the herbaceous-pungent floral scent dimension, as established by the daylily fragrance pattern study [5]. Formulators targeting the 'intense herbaceous and pungent' fragrance profile (Fragrance Pattern 1) require (E)-β-ocimene as the dominant volatile component; substitution with myrcene or limonene shifts the profile toward different sensory categories. The FEMA GRAS status (FEMA 3539) and typical use level of 40 ppm in food applications provide a regulatory framework for flavor procurement. Sourcing specifications should distinguish between natural ocimene (ex essential oils) and synthetic ocimene (ex α-pinene pyrolysis), as the isomer distribution may differ and affect organoleptic outcome.

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